molecular formula C11H19NO2 B2959767 N-(4-hydroxycyclohexyl)cyclobutanecarboxamide CAS No. 1090812-91-1

N-(4-hydroxycyclohexyl)cyclobutanecarboxamide

Cat. No.: B2959767
CAS No.: 1090812-91-1
M. Wt: 197.278
InChI Key: SUDOMABBVRMSGJ-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)cyclobutanecarboxamide is a carboxamide derivative featuring a cyclobutane ring linked to a 4-hydroxycyclohexyl substituent.

  • Carboxamide bond formation: Reaction of cyclobutanecarbonyl chloride with 4-hydroxycyclohexylamine under basic conditions (e.g., K₂CO₃ in THF/methanol) .
  • Purification: Column chromatography (e.g., using hexane/ethyl acetate gradients) to isolate the product .

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10-6-4-9(5-7-10)12-11(14)8-2-1-3-8/h8-10,13H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDOMABBVRMSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxycyclohexyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxycyclohexyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-hydroxycyclohexyl)cyclobutanecarboxamide has diverse scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key analogs include cyclohexanecarboxamide derivatives with differing substituents (Table 1). Notable examples from the evidence are:

  • N-(4-Chlorophenyl)cyclohexanecarboxamide (CAS 142810-49-9): Features a chloro-substituted phenyl group instead of the hydroxylated cyclohexyl moiety .
  • N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide: Contains a methoxyphenyl group and an indazole-linked side chain .

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Weight (g/mol)* Solubility (Inferred) Key Functional Groups
N-(4-hydroxycyclohexyl)cyclobutanecarboxamide 4-hydroxycyclohexyl ~239.3 Moderate polar solvent solubility Hydroxyl, cyclobutane
N-(4-Chlorophenyl)cyclohexanecarboxamide 4-chlorophenyl 237.7 Low aqueous, high organic Chloro, cyclohexane
Patent compound from EP 3 643 703 A1 4-methoxyphenyl, indazole ~453.5 Organic solvents (THF/methanol) Methoxy, indazole, amide

*Calculated based on molecular formulas.

Reactivity and Stability

  • Hydroxyl vs.
  • Cyclobutane vs. Cyclohexane : The smaller cyclobutane ring introduces higher ring strain, which may influence conformational stability and binding affinity in biological systems compared to cyclohexane-based analogs.

Biological Activity

N-(4-Hydroxycyclohexyl)cyclobutanecarboxamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which may influence its interaction with biological targets. The molecular formula for this compound is C11H17NO2C_{11}H_{17}NO_2, indicating the presence of a hydroxyl group and a cyclobutane moiety.

Property Value
Molecular FormulaC11H17NO2C_{11}H_{17}NO_2
Molecular Weight197.26 g/mol
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound may involve several mechanisms:

  • Protein Kinase Inhibition : Research indicates that compounds similar to this compound may inhibit specific protein kinases, which are critical in various signaling pathways associated with diseases such as cancer and inflammatory disorders .
  • Interaction with STING Pathway : Evidence suggests that this compound could modulate the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in innate immunity and inflammation. The activation of STING leads to the production of type I interferons, essential for antiviral responses .
  • Calcium Channel Modulation : There are indications that this compound may affect calcium channel activity, particularly unwanted N-type and T-type calcium channel activities, which are implicated in various physiological processes .

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound:

  • Study on Protein Kinase Inhibition : A study demonstrated that derivatives of cyclobutanecarboxamide exhibited selective inhibition against PKC-theta, a kinase involved in autoimmune diseases. This suggests potential applications in treating conditions like rheumatoid arthritis and psoriasis .
  • STING Pathway Activation : Another research highlighted the role of small molecules in enhancing STING-mediated immune responses. Compounds structurally related to this compound showed promise as immune modulators, potentially aiding in cancer therapy by boosting the immune system's ability to recognize tumors .
  • Calcium Channel Activity : A patent described methods for using compounds similar to this compound to ameliorate conditions characterized by abnormal calcium channel activity. This could lead to therapeutic strategies for neurological disorders where calcium signaling is disrupted .

Q & A

Basic: What are the optimized synthetic routes for N-(4-hydroxycyclohexyl)cyclobutanecarboxamide, and how are yields maximized?

Methodological Answer:
Synthesis typically involves coupling a cyclobutanecarboxylic acid derivative with a 4-hydroxycyclohexylamine precursor. Key steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or other acylating agents to generate the reactive acyl chloride intermediate .
  • Amide bond formation : React the acyl chloride with 4-hydroxycyclohexylamine under anhydrous conditions (e.g., benzene or dichloromethane) with a base like triethylamine to neutralize HCl .
  • Purification : Column chromatography or recrystallization improves purity.

Example Data from Analogous Compounds (from cyclopentanecarboxamide derivatives):

CompoundYield (%)Melting Point (°C)
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide66193–195
N-(2-Phenoxyacetylhydrazine-1-carbonothioyl)cyclopentanecarboxamide59158–161

Yields can be enhanced by optimizing reaction time, temperature, and stoichiometry. Low yields (e.g., 53–66% in ) often result from steric hindrance or competing side reactions .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons in the cyclohexyl and cyclobutane moieties. For example, hydroxyl protons in the 4-hydroxycyclohexyl group appear as broad singlets (~1–2 ppm), while cyclobutane protons resonate at 2.5–3.5 ppm due to ring strain .
    • ¹³C NMR : Confirms carbonyl (170–180 ppm) and quaternary carbons in the cyclobutane ring .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities. Fragmentation patterns help confirm substituent positions .
  • Elemental Analysis : Matches experimental vs. theoretical C, H, N, and S ratios to confirm purity .

Advanced: How can researchers assess the metabolic stability of this compound in vitro?

Methodological Answer:

  • Hepatocyte Incubation :
    • Cell Preparation : Thaw cryopreserved human hepatocytes, wash with Krebs-Henseleit buffer (KHB), and adjust to 2 × 10⁶ viable cells/mL using trypan blue exclusion .
    • Dosing : Incubate hepatocytes with the compound (e.g., 10 µM final concentration) at 37°C for 0–3 hours .
    • Quenching and Analysis : Stop reactions with acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS to identify metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • Controls : Include diclofenac to monitor CYP450 activity via 4′-hydroxydiclofenac formation .

Advanced: What computational strategies predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and potential targets (e.g., enzymes or receptors). The 4-hydroxycyclohexyl group may engage in hydrogen bonding, while the cyclobutane ring contributes to steric interactions .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological indices. Data from analogs (e.g., cyclopentanecarboxamides) can train predictive models .
  • MD Simulations : Run nanosecond-scale simulations to assess binding stability in aqueous or membrane environments .

Advanced: How do structural modifications (e.g., substituents on the cyclohexyl group) impact bioactivity?

Methodological Answer:

  • Case Study from Analogous Compounds :
    • Hydroxyl vs. Methoxy Groups : The 4-hydroxy group in enhances solubility and hydrogen-bonding capacity compared to methoxy derivatives, potentially improving target engagement .
    • Cyclobutane vs. Cyclopentane Rings : Smaller cyclobutane rings increase ring strain, which may affect conformational flexibility and binding kinetics .
  • Experimental Design : Synthesize derivatives with varied substituents (e.g., fluoro, methyl) and test in enzyme inhibition or cell-based assays. Use SAR tables to correlate structure with IC₅₀ values .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

  • Common Issues :
    • Hydrophobicity : The cyclobutane and cyclohexyl groups reduce aqueous solubility, necessitating reversed-phase HPLC or silica gel chromatography .
    • Byproduct Formation : Unreacted starting materials (e.g., 4-hydroxycyclohexylamine) require careful removal via acid-base extraction .
  • Optimized Conditions : Use gradient elution (e.g., 70:30 hexane/ethyl acetate to 100% ethyl acetate) for column chromatography. Recrystallize from ethanol/water mixtures for high-purity crystals .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Monitor degradation via LC-MS, focusing on hydrolytic cleavage of the amide bond .
    • Thermal Stability : Heat samples to 40–80°C and analyze by DSC (differential scanning calorimetry) to determine melting points and decomposition thresholds (e.g., 347°C flash point in ) .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Advanced: What analytical techniques resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

  • Contradiction Example : Overlapping NMR signals (e.g., cyclohexyl vs. cyclobutane protons).
  • Resolution Strategies :
    • 2D NMR (COSY, HSQC) : Differentiate coupled protons and assign carbon environments .
    • High-Resolution MS : Confirm molecular formula when elemental analysis is inconclusive .
    • X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., trans-4-hydroxycyclohexyl group in ) .

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